molecular formula C10H14BrNO B11866372 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine

1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine

Cat. No.: B11866372
M. Wt: 244.13 g/mol
InChI Key: GVTXDYNJFLOQEI-UHFFFAOYSA-N
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Description

1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine is an organic compound that features a bromine atom, an ethoxy group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce corresponding ketones or aldehydes .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The bromine atom and ethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors . The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C10H14BrNO/c1-3-13-10-5-4-9(11)6-8(10)7-12-2/h4-6,12H,3,7H2,1-2H3

InChI Key

GVTXDYNJFLOQEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC

Origin of Product

United States

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